BenchChemオンラインストアへようこそ!

3-((2-Methylallyl)oxy)azetidine

Lipophilicity Medicinal Chemistry Drug Design

The procurement of unprotected 3-((2-Methylallyl)oxy)azetidine eliminates the need for deprotection required by N-Boc counterparts. This directly reduces unit operations, shortens cycle times by 3-5 hours per batch, and avoids hazardous reagents like trifluoroacetic acid. The free amine and alkene-containing ether provide a unique vector for diversity-oriented synthesis and are ideal for CNS drug discovery. Choose this specific intermediate to simplify synthesis and lower COGS.

Molecular Formula C7H13NO
Molecular Weight 127.187
CAS No. 1219982-37-2
Cat. No. B2582750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2-Methylallyl)oxy)azetidine
CAS1219982-37-2
Molecular FormulaC7H13NO
Molecular Weight127.187
Structural Identifiers
SMILESCC(=C)COC1CNC1
InChIInChI=1S/C7H13NO/c1-6(2)5-9-7-3-8-4-7/h7-8H,1,3-5H2,2H3
InChIKeyIRNLZWKJKCFUHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-((2-Methylallyl)oxy)azetidine (CAS 1219982-37-2) – Procurement and Specification Guide for Heterocyclic Research Chemicals


3-((2-Methylallyl)oxy)azetidine (CAS 1219982-37-2) is a four-membered nitrogen-containing heterocyclic building block featuring an azetidine core substituted at the 3-position with a 2-methylallyl ether group . Azetidines are increasingly valued in medicinal chemistry for their favorable balance of chemical stability and molecular rigidity, which imparts improved pharmacokinetic properties to drug candidates compared to larger, more flexible rings [1]. This specific compound combines the conformational constraints of the azetidine ring with the unique lipophilicity and synthetic handle of the 2-methylallyl substituent, making it a versatile intermediate for synthesizing complex molecules and exploring structure-activity relationships (SAR) in drug discovery programs [2].

Why 3-((2-Methylallyl)oxy)azetidine Cannot Be Readily Replaced by Common Azetidine Analogs


Generic substitution among azetidine derivatives is highly unreliable due to the pronounced impact of even minor structural changes on chemical and biological properties. The 2-methylallyl ether group in this compound is not a passive spectator but an active functional handle that imparts specific physicochemical characteristics. Replacing it with a simpler alkyl ether (e.g., methoxy or ethoxy) significantly alters the molecule's lipophilicity, metabolic stability, and its capacity for downstream synthetic transformations [1]. Conversely, using an N-protected version like tert-butyl 3-((2-methylallyl)oxy)azetidine-1-carboxylate adds an extra synthetic step for deprotection, increasing time and cost while offering no advantage if the free amine is ultimately required. The specific combination of a free amine and an alkene-containing ether in 3-((2-Methylallyl)oxy)azetidine provides a unique vector for diversity-oriented synthesis that cannot be matched by off-the-shelf alternatives [2].

Quantitative Evidence for the Differentiated Utility of 3-((2-Methylallyl)oxy)azetidine in Synthesis and Design


Enhanced Lipophilicity of the 2-Methylallyl Group vs. Simple Alkyl Ethers

The 2-methylallyl substituent confers a calculated logP (cLogP) of 0.87 to 3-((2-Methylallyl)oxy)azetidine, which is significantly higher than that of 3-methoxyazetidine (cLogP = -0.21) and 3-ethoxyazetidine (cLogP = 0.12) [1]. This quantifiable difference in lipophilicity is a direct consequence of the additional carbon atoms and the alkene moiety. In the context of medicinal chemistry, this property is crucial for optimizing blood-brain barrier penetration and oral bioavailability, making it a superior starting point for central nervous system (CNS) drug discovery programs where such properties are paramount [2].

Lipophilicity Medicinal Chemistry Drug Design

Synthetic Efficiency: Avoiding Redundant Deprotection Steps

A direct comparison of synthetic routes reveals that using 3-((2-Methylallyl)oxy)azetidine eliminates a required deprotection step compared to its N-Boc protected analog, tert-butyl 3-((2-methylallyl)oxy)azetidine-1-carboxylate. The Boc-deprotection typically involves treatment with a strong acid like trifluoroacetic acid (TFA) in dichloromethane for 1-2 hours, followed by an aqueous workup and purification. Bypassing this step reduces the overall reaction sequence by one step, saving an estimated 3-5 hours of reaction and purification time and avoiding the use of corrosive TFA, thereby improving overall process mass intensity (PMI) and reducing waste [1].

Synthetic Efficiency Process Chemistry Cost Analysis

Synthetic Handle: The 2-Methylallyl Group as a Reactive Alkene

The 2-methylallyl ether possesses a terminal alkene that is a proven substrate for efficient radical cyclization reactions, a feature absent in saturated alkyl ether analogs. Research on structurally related azetidinones demonstrates that 2-methylallyl substituents undergo radical cyclization with excellent diastereocontrol. Specifically, the radical cyclization of 4-(2-bromo-1,1-dimethylethyl)-1-(2-methylallyl)azetidin-2-ones yielded bicyclic azetidines with diastereomeric excesses (de) of 75-78% [1]. In contrast, an analog with a simple n-propyl group would lack the alkene and be unreactive under these radical conditions, offering no pathway to similar complex polycyclic structures.

Click Chemistry Radical Cyclization Olefin Metathesis

High-Value Application Scenarios for Procuring 3-((2-Methylallyl)oxy)azetidine


Medicinal Chemistry: CNS Drug Discovery Programs

For medicinal chemistry teams focused on central nervous system (CNS) targets, 3-((2-Methylallyl)oxy)azetidine serves as a privileged scaffold for generating lead-like molecules with enhanced blood-brain barrier permeability. Its calculated cLogP of 0.87 positions it favorably within CNS drug space compared to more hydrophilic azetidine ethers [1]. The compound can be readily elaborated via its free amine to create diverse compound libraries for high-throughput screening and hit-to-lead optimization, particularly for targets implicated in neurological disorders [2].

Process Chemistry and Scale-Up: Cost-Efficient Synthesis of Azetidine Intermediates

In process research and development, the procurement of unprotected 3-((2-Methylallyl)oxy)azetidine eliminates the need for a deprotection step required by its N-Boc protected counterpart [3]. This directly reduces the number of unit operations, shortens the overall cycle time by 3-5 hours per batch, and avoids the use of hazardous reagents like trifluoroacetic acid. This simplification of the synthetic sequence results in a lower cost of goods (COGS) and a more environmentally friendly process for the manufacture of downstream APIs or advanced intermediates.

Synthetic Methodology: Development of Novel Cyclization and Functionalization Reactions

Researchers in academic and industrial laboratories focused on synthetic methodology can leverage the 2-methylallyl group of this compound as a versatile alkene handle. It is a proven substrate for high-yielding, diastereoselective radical cyclizations to form complex bicyclic structures [4]. Furthermore, the terminal alkene is amenable to a wide range of other transformations, including cross-metathesis for installing aryl or heteroaryl groups, hydroboration/oxidation sequences to introduce alcohols, and epoxidation to create reactive intermediates for further ring-opening reactions.

Biological Evaluation: Structure-Activity Relationship (SAR) Studies on GABA Transporters

Building on the precedent that 3-alkoxy azetidines act as conformationally constrained analogs of neurotransmitters , 3-((2-Methylallyl)oxy)azetidine is a valuable tool for probing the SAR of GABA uptake inhibitors. The 2-methylallyl group introduces a specific steric and lipophilic element that can be systematically compared against smaller alkyl ethers (methoxy, ethoxy) to understand the binding pocket requirements of GAT-1 and GAT-3 transporters, informing the rational design of novel therapeutic agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-((2-Methylallyl)oxy)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.